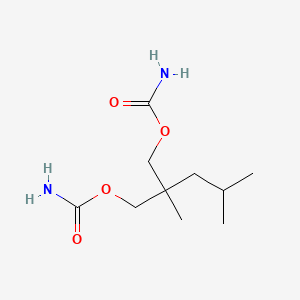![molecular formula C12H13N7O4 B14699975 N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine CAS No. 14922-94-2](/img/structure/B14699975.png)
N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine is a complex organic compound that features a tetrazole ring, a hydrazinylidene group, and an acetylated alanine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through a click chemistry approach involving the reaction of sodium azide with an appropriate nitrile precursor under acidic conditions.
Hydrazinylidene Group Introduction: The hydrazinylidene group is introduced by reacting the tetrazole derivative with hydrazine or its derivatives.
Cyclohexa-1,5-dien-1-yl Formation: This involves the cyclization of the intermediate compounds to form the cyclohexa-1,5-dien-1-yl structure.
Acetylation of Alanine: The final step involves the acetylation of L-alanine using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine has several applications in scientific research:
Medicinal Chemistry: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in drug design and development.
Materials Science:
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.
Wirkmechanismus
The mechanism of action of N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 1-acyl-1,2,3,4-tetrazoles share similar structural features.
Hydrazinylidene Compounds: Compounds containing hydrazinylidene groups, such as hydrazones, exhibit similar reactivity and applications.
Uniqueness
N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine is unique due to its combination of a tetrazole ring, hydrazinylidene group, and acetylated alanine moiety, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
14922-94-2 |
|---|---|
Molekularformel |
C12H13N7O4 |
Molekulargewicht |
319.28 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-[4-hydroxy-3-(2H-tetrazol-5-yldiazenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H13N7O4/c1-6(20)13-9(11(22)23)5-7-2-3-10(21)8(4-7)14-15-12-16-18-19-17-12/h2-4,9,21H,5H2,1H3,(H,13,20)(H,22,23)(H,16,17,18,19)/t9-/m0/s1 |
InChI-Schlüssel |
SXCSORDUOXLADU-VIFPVBQESA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)N=NC2=NNN=N2)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)N=NC2=NNN=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


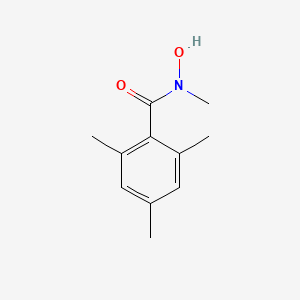
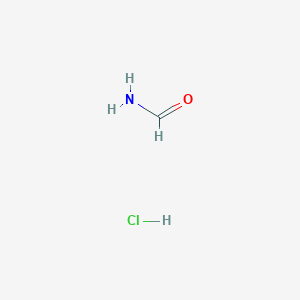
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)
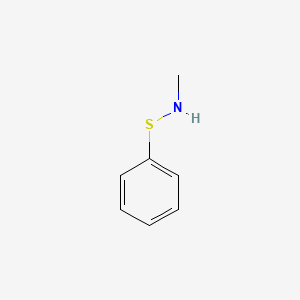
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)
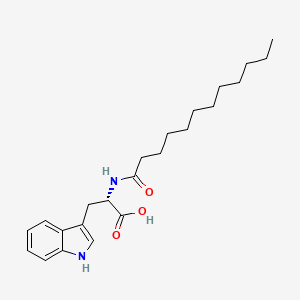


![[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea](/img/structure/B14699960.png)
